Ep300/CREBBP-IN-2

Description

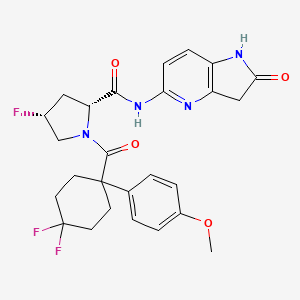

Structure

3D Structure

Properties

Molecular Formula |

C26H27F3N4O4 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(2-oxo-1,3-dihydropyrrolo[3,2-b]pyridin-5-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C26H27F3N4O4/c1-37-17-4-2-15(3-5-17)25(8-10-26(28,29)11-9-25)24(36)33-14-16(27)12-20(33)23(35)32-21-7-6-18-19(30-21)13-22(34)31-18/h2-7,16,20H,8-14H2,1H3,(H,31,34)(H,30,32,35)/t16-,20-/m1/s1 |

InChI Key |

CVCCDDXWAXREGK-OXQOHEQNSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NC(=O)C5)F |

Origin of Product |

United States |

Foundational & Exploratory

Ep300/CREBBP-IN-2: A Technical Guide to a Potent Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ep300/CREBBP-IN-2, a potent and orally active inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP). These two highly homologous proteins are critical regulators of gene expression through the acetylation of histone and non-histone proteins, playing pivotal roles in various cellular processes, including proliferation, differentiation, and DNA repair. Dysregulation of EP300 and CREBBP activity is implicated in the pathogenesis of numerous diseases, particularly cancer. This document details the mechanism of action of this compound, its impact on histone acetylation, and its effects on key signaling pathways. Furthermore, it provides structured quantitative data and outlines relevant experimental protocols to facilitate its use in research and drug development.

Introduction to EP300 and CREBBP

EP300 and CREBBP are transcriptional co-activators that belong to the KAT3 family of histone acetyltransferases. They possess a highly conserved HAT domain responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails, most notably Histone H3 at lysine 27 (H3K27) and lysine 18 (H3K18). This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, EP300 and CREBBP acetylate a wide array of non-histone proteins, thereby modulating their activity, stability, and localization. Given their broad regulatory functions, the aberrant activity of EP300 and CREBBP is a hallmark of several cancers, making them attractive therapeutic targets.

This compound: Mechanism of Action and Quantitative Data

This compound is a small molecule inhibitor that targets the catalytic HAT domain of both EP300 and CREBBP. Its mechanism of action is competitive with the cofactor acetyl-CoA, thereby preventing the transfer of acetyl groups to substrate proteins.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) |

| EP300 | 0.052[1] |

| CREBBP | 0.148[1] |

Table 2: In Vitro Activity of a Related HAT Activator (YF2)

| Assay | EC50 (nM) |

| CBP-mediated Ac-H3K27 | 175.4[2] |

| CBP-mediated Ac-H3K18 | 1330[2] |

Impact on Histone Acetylation and Cellular Processes

The primary molecular effect of this compound is the reduction of histone acetylation at specific lysine residues, leading to chromatin condensation and transcriptional repression of target genes. This has profound consequences on various cellular processes. Inhibition of EP300/CREBBP has been shown to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cell lines.[3]

Caption: Mechanism of this compound action on histone acetylation.

Effects on Key Signaling Pathways

The transcriptional regulatory functions of EP300/CREBBP place them at the nexus of numerous signaling pathways critical for cancer development and progression. Inhibition by this compound is therefore expected to modulate these pathways.

-

Androgen Receptor (AR) Signaling: In prostate cancer, EP300/CREBBP are co-activators of the androgen receptor. Inhibition of their HAT activity has been shown to downregulate AR-dependent gene expression and reduce H3K27ac levels at AR-binding sites.[3]

-

GATA1/MYC Axis: In certain hematological malignancies, EP300/CREBBP are crucial for the function of the GATA1 and MYC transcription factors. Inhibition of their bromodomains, which are also present in these proteins, interferes with GATA1- and MYC-driven transcription.[4]

-

MHC Class II Expression: EP300/CREBBP play a role in the regulation of Major Histocompatibility Complex (MHC) class II gene expression, which is essential for antigen presentation. Loss of Crebbp in mice leads to reduced MHC class II surface expression.[2]

Caption: Signaling pathways modulated by EP300/CREBBP inhibition.

Experimental Protocols

While specific protocols for this compound are not extensively published, the following are general methodologies adapted from studies with similar EP300/CREBBP inhibitors.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the enzymatic activity of EP300 or CREBBP in the presence of the inhibitor. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant EP300 or CREBBP catalytic domain, biotinylated histone H3 peptide substrate, acetyl-CoA, Europium-labeled anti-acetylated lysine antibody, and streptavidin-allophycocyanin (APC).

-

Procedure:

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the histone peptide and acetyl-CoA.

-

Stop the reaction and add the detection reagents (Europium-antibody and streptavidin-APC).

-

Measure the TR-FRET signal, which is proportional to the level of histone acetylation.

-

Calculate IC50 values from the dose-response curve.

-

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of the inhibitor on global histone acetylation levels within cells.

-

Cell Culture: Culture a relevant cancer cell line (e.g., a lymphoma or prostate cancer cell line) to 70-80% confluency.

-

Treatment: Treat cells with a dose range of this compound for a specified time (e.g., 24 hours).

-

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

-

Western Blotting:

-

Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against H3K27ac, H3K18ac, and total Histone H3 (as a loading control).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate and quantify band intensities.

-

References

The Core Biological Functions of p300 and CREBBP: A Technical Guide for Researchers

An In-depth Examination of the Structure, Function, and Therapeutic Targeting of the p300/CREBBP Coactivator Family

The homologous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP or CREBBP) are central players in the regulation of gene expression and are integral to a vast array of cellular processes.[1] These multifaceted proteins function as transcriptional coactivators and possess intrinsic histone acetyltransferase (HAT) activity, enabling them to modulate chromatin structure and influence the activity of a multitude of transcription factors.[2] Their critical roles in cell proliferation, differentiation, apoptosis, and DNA damage response have made them significant targets in the fields of oncology and drug development.[3][4] This technical guide provides a comprehensive overview of the core biological functions of p300 and CREBBP, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways in which they operate.

Dual Roles as Transcriptional Coactivators and Histone Acetyltransferases

p300 and CBP are not merely passive scaffolds but are dynamic enzymes that actively participate in transcriptional regulation through two primary mechanisms:

-

Transcriptional Coactivation: p300 and CBP act as crucial adaptors, bridging DNA-binding transcription factors to the basal transcriptional machinery, including RNA polymerase II.[5] This scaffolding function facilitates the assembly of the pre-initiation complex at promoter and enhancer regions, thereby activating gene expression. They interact with a remarkable number of transcription factors, estimated to be over 400, highlighting their role as central hubs for integrating diverse signaling pathways.[3][6]

-

Histone Acetyltransferase (HAT) Activity: Both p300 and CBP possess a highly conserved HAT domain that catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails.[2] This acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA and leading to a more relaxed chromatin structure (euchromatin). This "open" chromatin state increases the accessibility of DNA to transcription factors and the transcriptional machinery, generally resulting in transcriptional activation.[7] Key histone marks deposited by p300/CBP include the acetylation of histone H3 at lysine 18 (H3K18ac) and lysine 27 (H3K27ac), which are strongly correlated with active enhancers and promoters.[6]

Beyond histones, p300 and CBP also acetylate a wide range of non-histone proteins, including transcription factors like p53, which can modulate their activity, stability, and subcellular localization.[3]

Protein Domain Architecture

The multifaceted functions of p300 and CBP are dictated by their modular domain structure. While highly homologous, with approximately 64% sequence identity, they are not entirely redundant in their functions.[8] Key domains include:

-

Nuclear Receptor Interaction Domain (RID): Mediates interaction with nuclear hormone receptors.[1]

-

KIX (CREB and MYB interaction) Domain: A well-characterized domain that binds to numerous transcription factors, including CREB and c-Myb.[1]

-

Cysteine/Histidine-rich Regions (TAZ1/CH1 and TAZ2/CH3): Zinc-finger domains that serve as protein-protein interaction modules.[1]

-

Bromodomain: Recognizes and binds to acetylated lysine residues, anchoring p300/CBP to acetylated chromatin and facilitating further acetylation.[1]

-

Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase activity.[1]

-

Interferon Response Binding Domain (IBiD): Involved in interactions with viral and cellular proteins.[1]

Quantitative Data on p300/CREBBP Activity and Inhibition

The enzymatic activity of p300 and CBP has been extensively studied, leading to the development of numerous small molecule inhibitors with therapeutic potential. The following tables summarize key quantitative data related to their HAT activity and inhibition.

Table 1: Enzyme Kinetic Parameters for p300/CBP HAT Domain

| Enzyme | Substrate | Apparent Km (μM) | kcat (s-1) | Vmax/Km (M-1s-1) | Reference |

| p300 | Histone H4 | 2.7 | - | - | [9] |

| p300 | Acetyl-CoA | 9.8 | - | - | [9] |

| p300 | H4-15 peptide | 50 ± 13 | 0.53 ± 0.04 | 11,000 | [10] |

| p300 | Acetyl-CoA | 39 ± 11 | 0.98 ± 0.06 | 25,000 | [10] |

| CBP | H3K18 (tetramer) | - | - | 10^32-fold higher than p300 | [11] |

| p300 | H4K16 (limiting Ac-CoA) | - | - | 10^18-fold higher than CBP | [11] |

Note: Kinetic parameters can vary depending on the specific substrates and assay conditions used.

Table 2: IC50 Values of Selected Inhibitors for p300/CBP HAT Activity

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| A-485 | p300 | 9.8 | TR-FRET | [12] |

| CBP | 2.6 | TR-FRET | [12] | |

| A-485 | p300 | 60 | HAT assay | [13] |

| C646 | p300 | 400 (Ki) | Cell-free | [7] |

| CPI-1612 | EP300 | 8.1 | HAT assay | [7] |

| GNE-049 | CBP | 1.1 | TR-FRET | [7] |

| GNE-272 | CBP | 20 | - | [7] |

| EP300 | 30 | - | [7] | |

| NEO2734 | p300/CBP | <30 | - | [7] |

Table 3: Binding Affinities (Kd) of Bromodomain Ligands

| Ligand | Target | Kd (nM) | Method | Reference |

| SGC-CBP30 | CBP | 21 | - | [7] |

| p300 | 32 | - | [7] | |

| (-)-OXFBD05 | CREBBP | 102 ± 10 | ITC | [3] |

| Compound 2 | CREBBP | 200 | BROMOscan | [14] |

| EP300 | 230 | BROMOscan | [14] |

Key Signaling Pathways Involving p300 and CREBBP

p300 and CBP are integral components of numerous signaling pathways, where they act as signal integrators and coactivators for key transcription factors.

Wnt/β-catenin Signaling

In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with TCF/LEF transcription factors to activate target genes involved in cell proliferation and differentiation.[15] p300/CBP are recruited to this complex, where their HAT activity is thought to be crucial for transcriptional activation by acetylating histones at target gene promoters.[6]

TGF-β Signaling

Transforming growth factor-β (TGF-β) signaling plays a critical role in cellular processes such as growth, differentiation, and apoptosis. Upon ligand binding, TGF-β receptors phosphorylate receptor-regulated Smads (R-Smads), which then form a complex with the common mediator Smad4. This complex translocates to the nucleus and, in cooperation with coactivators like p300/CBP, regulates the expression of target genes.[13][16]

NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory and immune responses. Upon stimulation, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (typically p50/RelA). NF-κB then translocates to the nucleus, where it binds to specific DNA elements and recruits coactivators, including p300 and CBP, to activate the transcription of pro-inflammatory and cell survival genes.[2][5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of p300 and CREBBP.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP.

Principle: Recombinant p300 or CBP is incubated with a histone substrate (e.g., purified histones or a synthetic peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then detected, often using a fluorescence-based method or by immunoblotting with an antibody specific for the acetylated histone mark.[17][18]

General Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer, purified recombinant p300 or CBP enzyme, and the compound to be tested (or DMSO as a control). Pre-incubate for a short period.[18]

-

Initiate Reaction: Add the histone substrate and acetyl-CoA to start the reaction.[18]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop reagent or by adding SDS-PAGE loading buffer.[17]

-

Detection:

-

Immunoblotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the acetylated histone mark (e.g., anti-H3K27ac).[18]

-

Fluorescence-based: A developer reagent is added that produces a fluorescent signal proportional to the amount of CoASH generated during the reaction.[17]

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions with p300/CBP in a cellular context.

Principle: An antibody specific to p300 or CBP is used to pull down the protein from a cell lysate. Any proteins that are physically interacting with p300/CBP will also be pulled down. These interacting proteins can then be identified by Western blotting.[19][20]

General Protocol:

-

Cell Lysis: Lyse cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[19][20]

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]

-

Immunoprecipitation: Add the primary antibody against p300 or CBP to the lysate and incubate to allow the antibody to bind to its target.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.[19]

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting protein.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where p300/CBP are bound.

Principle: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared, and an antibody against p300 or CBP is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, the DNA is purified and then identified by qPCR or high-throughput sequencing (ChIP-seq).

General Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p300 or CBP.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific genomic regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Luciferase Reporter Assay

This assay is used to measure the effect of p300/CBP on the activity of a specific gene promoter.

Principle: A reporter plasmid is constructed containing the promoter of a gene of interest cloned upstream of a luciferase reporter gene. This plasmid is transfected into cells, often along with expression vectors for p300/CBP and a specific transcription factor. The activity of the promoter is then quantified by measuring the amount of light produced by the luciferase enzyme.[21][22]

General Protocol:

-

Transfection: Co-transfect cells with the luciferase reporter plasmid, an expression vector for the transcription factor of interest, and an expression vector for p300 or CBP. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[22][23]

-

Cell Lysis: After a period of incubation, lyse the cells.[24]

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[23][24]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

Conclusion

p300 and CREBBP are indispensable regulators of gene expression, acting as both transcriptional coactivators and histone acetyltransferases. Their involvement in a wide range of cellular processes and their dysregulation in various diseases, particularly cancer, underscore their importance as therapeutic targets. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the intricate biology of these fascinating proteins and to develop novel therapeutic strategies targeting their activity. The continued exploration of the specific roles and regulatory mechanisms of p300 and CBP will undoubtedly yield further insights into fundamental cellular processes and provide new avenues for the treatment of human disease.

References

- 1. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]

- 2. Reactome | CBP and p300 binds NF-kB complex [reactome.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. embopress.org [embopress.org]

- 5. Analysis of the RelA:CBP/p300 Interaction Reveals Its Involvement in NF-κB-Driven Transcription | PLOS Biology [journals.plos.org]

- 6. The p300/CBP acetyltransferases function as transcriptional coactivators of β-catenin in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of CBP- and P300-induced histone acetylations in vivo using native chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The histone acetyl transferases CBP and p300 regulate stress response pathways in synovial fibroblasts at transcriptional and functional levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of CBP- and P300-Induced Histone Acetylations In Vivo Using Native Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-β-stimulated cooperation of Smad proteins with the coactivators CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Involvement of p300/CBP and epigenetic histone acetylation in TGF-β1-mediated gene transcription in mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.novusbio.com [resources.novusbio.com]

- 18. Assays for Validating Histone Acetyltransferase Inhibitors [app.jove.com]

- 19. assaygenie.com [assaygenie.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 23. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 24. labbox.es [labbox.es]

The Enigmatic Probe: A Technical Overview of Ep300/CREBBP-IN-2 and the Pursuit of Selective Histone Acetyltransferase Inhibition

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP) are critical regulators of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer. As such, the development of small molecule inhibitors targeting these enzymes is an area of intense research. This technical guide focuses on Ep300/CREBBP-IN-2, a potent inhibitor of both EP300 and CREBBP. While publicly available information on the discovery and comprehensive development of this specific probe is limited, this document consolidates the known quantitative data and provides representative experimental protocols and conceptual pathway diagrams to offer a valuable resource for researchers in the field of epigenetics and drug discovery.

Introduction to EP300 and CREBBP

EP300 and CREBBP are highly homologous proteins that function as transcriptional co-activators.[1] They play a central role in chromatin remodeling by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene transcription.[2] Beyond histones, they also acetylate a wide array of non-histone proteins, thereby modulating their function.[1] Given their critical role in cellular processes, it is not surprising that mutations and dysregulation of EP300 and CREBBP are associated with various developmental disorders and are frequently observed in hematological malignancies and solid tumors.[1] The development of inhibitors targeting the catalytic HAT domain or the bromodomain of these proteins has emerged as a promising therapeutic strategy.[1]

Quantitative Data for this compound

This compound has been identified as a potent, orally active inhibitor of both EP300 and CREBBP. The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) against the two target enzymes.

| Target | IC50 (µM) |

| EP300 | 0.052[3] |

| CREBBP | 0.148[3] |

Table 1: Biochemical activity of this compound.

Key Experimental Protocols

While the specific experimental protocols for the discovery and characterization of this compound are not publicly available, this section provides a detailed, representative methodology for a biochemical HAT assay, a fundamental experiment for identifying and characterizing inhibitors of EP300/CREBBP.

Representative In Vitro Histone Acetyltransferase (HAT) Assay

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the acetyltransferase activity of recombinant human EP300 or CREBBP.

Materials:

-

Recombinant human EP300 or CREBBP (catalytic domain)

-

Histone H3 peptide (e.g., corresponding to the first 21 amino acids of human Histone H3)

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

Test compound (dissolved in DMSO)

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

-

Detection Reagent (e.g., a fluorescent probe that reacts with the free Coenzyme A produced during the reaction)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the histone H3 peptide and recombinant EP300 or CREBBP enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding Acetyl-CoA to each well.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent.

-

Incubate the plate for a further 30 minutes at room temperature to allow the detection signal to develop.

-

Read the fluorescence signal on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for an EP300/CREBBP inhibitor and a typical workflow for its characterization.

Caption: General signaling pathway of EP300/CREBBP inhibition.

Caption: Typical workflow for inhibitor discovery and development.

Conclusion

This compound is a valuable chemical probe for studying the biology of EP300 and CREBBP. While a comprehensive public profile of this specific molecule is not available, the provided data and representative protocols offer a solid foundation for researchers. The continued development of potent and selective inhibitors for the EP300/CREBBP family holds significant promise for future therapeutic interventions in oncology and other diseases driven by epigenetic dysregulation. Further disclosure of the detailed discovery and development of probes like this compound would greatly benefit the scientific community by enabling more robust and reproducible research.

References

The Structural Basis of EP300/CREBBP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homologous proteins EP300 (E1A binding protein p300) and CREBBP (CREB-binding protein), often referred to collectively as EP300/CREBBP, are crucial transcriptional co-activators that play a pivotal role in regulating gene expression. They function as histone acetyltransferases (HATs), catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins. This acetylation is a key epigenetic mark associated with active chromatin and transcriptional activation. Given their central role in cellular processes such as proliferation, differentiation, and DNA repair, the dysregulation of EP300/CREBBP activity is implicated in a variety of diseases, most notably cancer.[1][2] This has made them attractive targets for therapeutic intervention.

This technical guide provides an in-depth overview of the structural basis of EP300/CREBBP inhibition, focusing on the different classes of inhibitors, their mechanisms of action, and the experimental methodologies used to characterize them.

Molecular Architecture of EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and a similar domain architecture.[3][4] Key functional domains include:

-

Histone Acetyltransferase (HAT) Domain: The catalytic core responsible for acetyltransferase activity. The structure of the HAT domain reveals a binding pocket for the cofactor acetyl-CoA and a channel for the histone substrate.[5][6]

-

Bromodomain: A protein module that recognizes and binds to acetylated lysine residues, thereby tethering the complex to acetylated chromatin and facilitating further acetylation.[7]

-

Other Interaction Domains: Including the TAZ, KIX, and IBiD domains, which mediate interactions with a multitude of transcription factors and other regulatory proteins, highlighting the role of EP300/CREBBP as signaling hubs.[3][4]

Inhibitor Classes and their Structural Basis of Action

The development of small molecule inhibitors targeting EP300/CREBBP has led to several distinct classes, each with a unique mechanism of action rooted in the structural features of their respective target domains.

Histone Acetyltransferase (HAT) Inhibitors

HAT inhibitors directly target the catalytic activity of EP300/CREBBP. They can be further sub-classified based on their binding mode:

-

Acetyl-CoA Competitive Inhibitors: These inhibitors bind to the acetyl-CoA binding pocket in the HAT domain, preventing the natural cofactor from binding. A-485 is a potent and selective catalytic inhibitor of EP300/CBP that competes with acetyl-CoA.[8] The crystal structure of the EP300 HAT domain in complex with inhibitors like (+)-3 (PDB: 7VHY) reveals how these molecules occupy the cofactor binding site.[9]

-

Substrate Competitive Inhibitors: These molecules compete with the histone substrate for binding to the HAT domain. The crystal structure of the p300 acetyltransferase domain with a peptide-competitive inhibitor (PDB: 6V8K) provides insight into this mechanism.[10]

Bromodomain Inhibitors

Bromodomain inhibitors prevent the "reading" of acetylated lysine marks by EP300/CREBBP, thereby disrupting their localization to active chromatin regions and subsequent transcriptional co-activation. These inhibitors typically mimic the acetyl-lysine side chain and occupy the bromodomain binding pocket.

High-resolution crystal structures of the EP300 and CREBBP bromodomains in complex with various inhibitors, such as SGC-CBP30 (PDB: 5BT3) and XDM-CBP (PDB: 5NU5), have been instrumental in the structure-based design of potent and selective inhibitors.[11][12] These structures reveal key interactions, often involving a conserved asparagine residue, that are critical for inhibitor binding.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (e.g., an EP300/CREBBP inhibitor), a linker, and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target.

The development of EP300/CREBBP degraders has shown promise for achieving enhanced and sustained target inhibition.[13] Structure-based design has been employed to optimize the linker and the target-binding moiety to promote the formation of a stable ternary complex between EP300/CREBBP, the PROTAC, and the E3 ligase.[13] This approach can lead to selective degradation of one paralog over the other.[14]

Quantitative Data on EP300/CREBBP Inhibitors

The potency and selectivity of various inhibitors have been characterized using a range of biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

| Inhibitor | Target Domain | Assay Type | Target | IC50 / Kd | Reference |

| HAT Inhibitors | |||||

| A-485 | HAT | TR-FRET | EP300 | 44.8 nM | [15] |

| iP300w | HAT | TR-FRET | EP300 | 15.8 nM | [15] |

| CPI-1612 | HAT | TR-FRET | EP300 | 10.7 nM | [15] |

| OPN-6602 | HAT | Biochemical | EP300 | 28 nM | [16] |

| OPN-6602 | HAT | Biochemical | CBP | 31 nM | [16] |

| OPN-6742 | HAT | Biochemical | EP300 | 13 nM | [16] |

| OPN-6742 | HAT | Biochemical | CBP | 18 nM | [16] |

| Bromodomain Inhibitors | |||||

| SGC-CBP30 | Bromodomain | NanoBRET | CBP | 280 nM (EC50) | [17] |

| I-CBP112 | Bromodomain | NanoBRET | CBP | 240 nM (EC50) | [17] |

| OPN-6602 | Bromodomain | SPR | EP300 | 0.87 nM (Kd) | [16] |

| PROTACs | |||||

| dCE-2 | Bromodomain | Cellular Degradation | CBP | 40 nM (DC50) | [13] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the catalytic activity of the EP300/CREBBP HAT domain in a test tube setting.

Principle: A purified recombinant EP300 or CREBBP HAT domain is incubated with a histone substrate (e.g., H3 peptide) and acetyl-CoA. The transfer of the acetyl group to the histone is then quantified.

Detailed Protocol (Example using TR-FRET): [1][15]

-

Reagents:

-

EP300 catalytic domain (recombinant protein)

-

Biotinylated histone H3 peptide (amino acids 1-21)

-

Acetyl-CoA

-

TR-FRET detection reagents (e.g., Europium-labeled anti-acetylated lysine antibody and Streptavidin-allophycocyanin)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% BSA.

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

In a 384-well plate, add the inhibitor dilutions.

-

Add a solution containing the EP300 enzyme and acetyl-CoA to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the histone H3 peptide substrate.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis: The TR-FRET signal is proportional to the amount of histone acetylation. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cellular Histone Acetylation Assay (Western Blot)

This assay measures the levels of specific histone acetylation marks in cells treated with an EP300/CREBBP inhibitor.

Principle: Cells are treated with the inhibitor, and then total histones are extracted. The levels of a specific acetylation mark (e.g., H3K27ac) are then detected by Western blotting using a specific antibody.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF-7) and allow them to adhere overnight.

-

Treat cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) to release the nuclei.

-

Isolate the nuclei by centrifugation.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

Precipitate the histones with trichloroacetic acid.

-

Wash the histone pellet with acetone and resuspend in water.

-

-

Western Blotting:

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27ac) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the signal to a loading control, such as total histone H3.

-

Signaling Pathways and Logical Relationships

The inhibition of EP300/CREBBP has profound effects on various signaling pathways, particularly in the context of cancer.

Conclusion

The structural and functional characterization of EP300/CREBBP has paved the way for the rational design of potent and selective inhibitors. By targeting different domains, such as the HAT and bromodomain, researchers have developed a diverse arsenal of chemical probes and potential therapeutic agents. The integration of biochemical assays, cellular studies, and structural biology has been instrumental in elucidating the mechanisms of inhibition and in driving the development of novel therapeutic strategies for a range of diseases, particularly cancer. The continued exploration of the structural basis of EP300/CREBBP regulation and inhibition will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. 5nu5 - Crystal structure of the human bromodomain of EP300 bound to the inhibitor XDM-CBP - Summary - Protein Data Bank Japan [pdbj.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Paralogue-selective degradation of the lysine acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel dual EP300/CBP bromodomain inhibitors show efficacy in models of mCRPC | BioWorld [bioworld.com]

- 17. elifesciences.org [elifesciences.org]

Ep300/CREBBP-IN-2: A Technical Guide to Target Specificity and Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the target specificity of Ep300/CREBBP-IN-2, a potent inhibitor of the homologous histone acetyltransferases (HATs) EP300 and CREBBP. We present a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols for key assays, and an exploration of the signaling pathways modulated by this compound. This document is intended to serve as a critical resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into the therapeutic potential of targeting EP300 and CREBBP.

Introduction

The E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are closely related transcriptional co-activators that play a crucial role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity. By acetylating histone tails and other proteins, they influence chromatin structure and the recruitment of transcriptional machinery. Dysregulation of EP300 and CREBBP function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for studying the biological roles of these acetyltransferases. Understanding its target specificity is paramount for interpreting experimental results and predicting its therapeutic window and potential off-target effects. This guide synthesizes the available data on the selectivity and mechanism of action of this compound.

Biochemical Profile and Target Specificity

This compound is a potent inhibitor of the HAT activity of both EP300 and CREBBP. The inhibitory activity is typically assessed through biochemical assays that measure the transfer of acetyl groups from a donor molecule (acetyl-CoA) to a histone peptide substrate.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| EP300 | 52 | TR-FRET | [1] |

| CREBBP | 148 | TR-FRET | [1] |

Note: IC50 values can vary depending on assay conditions, such as substrate and acetyl-CoA concentrations.

Cellular Activity and Mechanistic Insights

In a cellular context, this compound effectively inhibits the acetylation of histone and non-histone proteins, leading to downstream effects on gene expression and cellular phenotypes.

Table 2: Cellular Activity of EP300/CREBBP Inhibitors

| Cell Line | Assay Type | Endpoint Measured | Effect | Reference |

| Various Cancer Cell Lines | Western Blot | Histone H3 Lysine 27 Acetylation (H3K27ac) | Decreased Acetylation | [3][4] |

| Various Cancer Cell Lines | Western Blot | Histone H3 Lysine 18 Acetylation (H3K18ac) | Decreased Acetylation | [3][4] |

| Leukemia and Lymphoma Cells | Cell Viability Assay | Proliferation | Inhibition of Proliferation | [5] |

| Prostate Cancer Cells | Gene Expression Profiling (RNA-seq) | MYC and GATA1 driven transcription | Downregulation of target genes | [5] |

The inhibition of histone acetylation, particularly at H3K27, is a hallmark of EP300/CREBBP inhibitor activity and serves as a key pharmacodynamic biomarker.[3][4] This reduction in a critical activating histone mark leads to the repression of specific gene expression programs, often those driven by oncogenic transcription factors like MYC and IRF4.[5][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor activity. Below are representative protocols for key biochemical and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay quantitatively measures the enzymatic activity of EP300 or CREBBP by detecting the acetylation of a biotinylated histone peptide.

Materials:

-

Recombinant human EP300 or CREBBP (catalytic domain)

-

Biotinylated histone H3 peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

Europium-labeled anti-acetylated lysine antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in TR-FRET buffer.

-

In a 384-well plate, add the inhibitor solution.

-

Add a solution of the histone H3 peptide and the EP300/CREBBP enzyme to each well.

-

Initiate the enzymatic reaction by adding Acetyl-CoA.

-

Incubate the plate at 30°C for 1-2 hours.

-

Stop the reaction by adding a detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

-

Incubate at room temperature for 1 hour to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a TR-FRET based HAT activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for EP300 or CREBBP

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.

-

Harvest and wash the cells, then resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble EP300 or CREBBP in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

References

- 1. researchgate.net [researchgate.net]

- 2. CREBBP/EP300 Bromodomain Inhibition Affects the Proliferation of AR-Positive Breast Cancer Cell Lines | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. CREBBP/EP300 bromodomains are critical to sustain the GATA1/MYC regulatory axis in proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of EP300/CREBBP Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous proteins E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) are critical transcriptional co-activators and histone acetyltransferases (HATs) that play a central role in regulating a vast array of cellular processes. Their enzymatic activity and function as scaffolding proteins make them key nodes in numerous signaling pathways essential for cell proliferation, differentiation, DNA repair, and apoptosis. Dysregulation of EP300/CREBBP activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the downstream consequences of inhibiting EP300/CREBBP, with a focus on the molecular mechanisms, quantitative effects on gene and protein expression, and detailed experimental methodologies for studying these effects.

Introduction to EP300/CREBBP

EP300 and CREBBP are large, multi-domain proteins that share a high degree of sequence homology and functional overlap.[1] They act as transcriptional co-activators by bridging transcription factors to the basal transcriptional machinery and by modifying chromatin structure through their intrinsic HAT activity.[2] The primary histone substrates for their acetyltransferase activity are lysine 18 and 27 on histone H3 (H3K18ac and H3K27ac), modifications generally associated with active enhancers and promoters.[2][3] Beyond histones, EP300/CREBBP can also acetylate a wide range of non-histone proteins, thereby modulating their activity, stability, and localization.[4] Given their multifaceted roles, the inhibition of EP300/CREBBP has profound and diverse downstream effects, which are of significant interest for basic research and therapeutic development.

Quantitative Effects of EP300/CREBBP Inhibition

The development of potent and selective small molecule inhibitors targeting either the HAT domain or the bromodomain of EP300/CREBBP has enabled detailed investigation into their functional roles. Inhibition of EP300/CREBBP leads to significant changes in gene expression, protein levels, and cellular phenotypes.

Impact on Histone Acetylation

A primary and direct downstream effect of EP300/CREBBP HAT inhibition is a global reduction in H3K27ac and H3K18ac levels. This effect can be quantified using techniques such as ChIP-seq and mass spectrometry.

| Cell Line | Inhibitor | Target Domain | Effect on H3K27ac | Fold Change | Reference |

| MCF7 | CPI-1612 | HAT | Profound loss | >2-fold decrease in >1/3 of peaks | [3] |

| HN5 | A-485 | HAT | Inhibition | Not specified | [5] |

| UM-SCC-22a | A-485 | HAT | Inhibition | Not specified | [5] |

Gene Expression Reprogramming

Inhibition of EP300/CREBBP leads to widespread changes in gene expression, with a notable downregulation of genes associated with oncogenic pathways. RNA-sequencing (RNA-seq) is the primary method for quantifying these changes.

| Cell Line | Inhibitor | Key Downregulated Genes/Pathways | Fold Change | Reference |

| MDA-MB-453 | CBP30 | MYC, AR-driven programs | Not specified | [6] |

| 22Rv1 | A485 | Androgen response, MYC pathways | Not specified | [7] |

| VCaP | A485 | Androgen response, MYC pathways | Not specified | [7] |

| ALCL lines | A-485 | MYC, IL10, CD30, IRF4, BATF3 | Not specified | [8] |

Cellular Phenotypes and Inhibitor Potency

The functional consequences of EP300/CREBBP inhibition manifest as anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines. The potency of different inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

| Inhibitor | Target Domain | Cell Line | IC50 / GI50 (µM) | Reference |

| A-485 | HAT | Multiple Myeloma (MM.1S) | ~1 | [3] |

| iP300w | HAT | Multiple Myeloma (MM.1S) | ~0.1 | [3] |

| CPI-1612 | HAT | Multiple Myeloma (MM.1S) | ~0.01 | [3] |

| Ep300/CREBBP-IN-8 | HAT | LK2 | 85.9 (GI50) | [9] |

| Ep300/CREBBP-IN-8 | HAT | TE-8 | 112.9 (GI50) | [9] |

| GNE-272 | Bromodomain | MDA-MB-453 | 0.015 | [6] |

| SGC-CBP30 | Bromodomain | MDA-MB-453 | 0.12 | [6] |

Biochemical IC50 values for HAT inhibitors are also dependent on the concentration of the co-substrate acetyl-CoA.

| Inhibitor | IC50 (nM) at low Acetyl-CoA | IC50 (µM) at high Acetyl-CoA | Fold Change | Reference |

| A-485 | 44.8 | 1.3 | ~29x | [3][10] |

| iP300w | 15.8 | Not specified | ~7x | [3][10] |

| CPI-1612 | 10.7 | Not specified | ~2x | [3][10] |

Key Signaling Pathways Modulated by EP300/CREBBP Inhibition

EP300/CREBBP are central to the function of several key oncogenic and tumor-suppressive signaling pathways. Their inhibition leads to a disruption of these networks.

MYC-Driven Transcription

The MYC oncogene is a critical regulator of cell proliferation and is frequently dysregulated in cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription.[11][12] Inhibition of EP300/CREBBP leads to the downregulation of MYC and its target genes.[13] This is achieved through the displacement of EP300/CREBBP from MYC-bound enhancers, resulting in reduced histone acetylation and transcriptional repression.

B-cell Signaling and BCL6

In germinal center (GC) B-cells, EP300/CREBBP and the transcriptional repressor BCL6 have opposing roles in regulating gene expression.[13] EP300/CREBBP-mediated H3K27ac at enhancers is critical for the expression of genes involved in B-cell signaling and immune responses.[14] Mutations or inhibition of EP300/CREBBP can lead to an imbalance, favoring BCL6-mediated repression and contributing to lymphomagenesis.[13]

NOTCH Signaling Pathway

In certain cancers, such as diffuse large B-cell lymphoma (DLBCL), mutations in EP300/CREBBP can lead to the activation of the NOTCH signaling pathway.[15] This occurs through the downregulation of the NOTCH repressor FBXW7, which is normally positively regulated by EP300/CREBBP-mediated H3K27ac at its promoter.[15][16] The subsequent activation of NOTCH signaling promotes tumor progression.

DNA Damage Response

EP300/CREBBP play a crucial role in the DNA damage response (DDR) by acetylating key proteins involved in DNA repair pathways, such as base excision repair (BER).[4][17] Inhibition or mutation of EP300/CREBBP can lead to defective DNA repair, increased sensitivity to DNA damaging agents, and genomic instability.[4][17] For instance, the acetylation of the DNA glycosylase OGG1 by EP300/CREBBP is important for its activity in repairing oxidative DNA damage.[17]

Experimental Protocols

A variety of sophisticated experimental techniques are employed to investigate the downstream effects of EP300/CREBBP inhibition.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K27ac) and the binding sites of EP300/CREBBP themselves.

Protocol Outline:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., H3K27ac or EP300) is used to immunoprecipitate the cross-linked protein-DNA complexes.

-

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment. Differential binding analysis is performed between control and inhibitor-treated samples.

RNA-Sequencing (RNA-seq)

RNA-seq is a powerful method for transcriptome-wide analysis of gene expression changes following EP300/CREBBP inhibition.

Protocol Outline:

-

RNA Isolation: Total RNA is extracted from control and inhibitor-treated cells.

-

Library Preparation: mRNA is typically enriched, fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.[18][19]

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Proteomics

SILAC is a quantitative mass spectrometry-based technique used to determine relative changes in protein abundance following EP300/CREBBP inhibition.

Protocol Outline:

-

Metabolic Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[20][21]

-

Treatment: One cell population is treated with the EP300/CREBBP inhibitor, while the other serves as a control.

-

Sample Combination and Protein Digestion: The "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides (typically with trypsin).[22]

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of peptides (and thus proteins) is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms.[23]

References

- 1. lifesciences.tecan.com [lifesciences.tecan.com]

- 2. Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.cnr.it [publications.cnr.it]

- 5. Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EP300/CREBBP acetyltransferase inhibition limits steroid receptor and FOXA1 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. The Role of CREBBP/EP300 and Its Therapeutic Implications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unique and Shared Epigenetic Programs of the CREBBP and EP300 Acetyltransferases in Germinal Center B Cells Reveal Targetable Dependencies in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CREBBP/EP300 mutations promoted tumor progression in diffuse large B-cell lymphoma through altering tumor-associated macrophage polarization via FBXW7-NOTCH-CCL2/CSF1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mutations in CREBBP and EP300 genes affect DNA repair of oxidative damage in Rubinstein-Taybi syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 21. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

In-Depth Technical Guide: Cellular Pathways Modulated by the EP300/CREBBP Inhibitor, Ep300/CREBBP-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular pathways affected by the potent and orally active dual inhibitor of the histone acetyltransferases (HATs) EP300 (p300) and CREBBP (CBP), known as Ep300/CREBBP-IN-2. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes the impacted signaling cascades.

Introduction to EP300/CREBBP and Their Inhibition

The paralogous proteins EP300 and CREBBP are crucial transcriptional co-activators that play a central role in regulating gene expression. They function as histone acetyltransferases, catalyzing the transfer of acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure that facilitates the binding of transcription factors and the recruitment of the transcriptional machinery, ultimately promoting gene expression.

Given their integral role in transcription, EP300 and CREBBP are implicated in a multitude of cellular processes, including cell cycle progression, differentiation, DNA repair, and apoptosis.[1] Dysregulation of EP300/CREBBP activity is a hallmark of various diseases, particularly cancer, where they can act as either oncogenes or tumor suppressors depending on the cellular context.[2][3] Consequently, the development of small molecule inhibitors targeting their HAT activity has emerged as a promising therapeutic strategy.

This compound is a potent inhibitor of both EP300 and CREBBP.[4] By blocking the catalytic activity of these enzymes, this inhibitor can modulate the expression of a wide array of genes, thereby impacting numerous cellular signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, are summarized in the table below.

| Target | IC50 (µM) | Source |

| EP300 | 0.052 | [4] |

| CREBBP | 0.148 | [4] |

Table 1: Biochemical Activity of this compound. This table presents the reported IC50 values of this compound against the histone acetyltransferase activity of EP300 and CREBBP.

Core Cellular Pathways Affected

Inhibition of EP300/CREBBP by compounds like this compound disrupts the acetylation of both histone and non-histone proteins, leading to the dysregulation of key cellular signaling pathways critical for cancer cell proliferation and survival.

MYC-Driven Transcription

The MYC proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer. EP300/CREBBP are essential co-activators for MYC-mediated transcription. Inhibition of EP300/CREBBP leads to a reduction in histone acetylation at the promoters and enhancers of MYC target genes, resulting in their transcriptional repression. This, in turn, can induce cell cycle arrest and apoptosis in MYC-dependent cancer cells.

Figure 1: Inhibition of the MYC Pathway. This diagram illustrates how this compound inhibits the MYC-driven transcriptional program.

Androgen Receptor (AR) Signaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. EP300/CREBBP act as co-activators for the AR, enhancing its transcriptional activity. Inhibition of EP300/CREBBP can disrupt AR-mediated gene expression, leading to a reduction in the proliferation of AR-positive cancer cells.

Figure 2: Disruption of AR Signaling. This diagram shows the mechanism by which this compound can inhibit androgen receptor signaling.

Cell Cycle Control

EP300/CREBBP play a critical role in regulating the cell cycle, in part by acetylating key proteins involved in cell cycle progression, such as p53, and by co-activating transcription factors like E2F that control the expression of genes required for DNA replication and cell division. Inhibition of EP300/CREBBP can therefore lead to cell cycle arrest, typically at the G1/S transition.

Figure 3: Impact on Cell Cycle Regulation. This diagram illustrates how inhibition of EP300/CREBBP can lead to cell cycle arrest.

Key Experimental Protocols

While specific protocols for this compound are not publicly available in extensive detail, the following are representative methodologies for key experiments used to characterize EP300/CREBBP inhibitors. These can be adapted for the study of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of EP300 or CREBBP in a cell-free system. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: A biotinylated histone peptide substrate is incubated with the HAT enzyme (EP300 or CREBBP) and acetyl-CoA in the presence or absence of the inhibitor. The reaction is stopped, and a europium-labeled anti-acetylated lysine antibody and a streptavidin-conjugated acceptor fluorophore are added. If the histone peptide is acetylated, the antibody binds, bringing the europium donor and the acceptor fluorophore in close proximity, resulting in a FRET signal. The inhibitor's potency is determined by measuring the reduction in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Recombinant human EP300 or CREBBP catalytic domain diluted in assay buffer.

-

Substrate Solution: Biotinylated H3 (1-21) peptide diluted in assay buffer.

-

Inhibitor Solution: Serial dilutions of this compound in DMSO, then diluted in assay buffer.

-

Acetyl-CoA Solution: Diluted in assay buffer.

-

Detection Reagents: Europium-labeled anti-acetyl-H3K27 antibody and streptavidin-d2 diluted in detection buffer.

-

-

Assay Procedure:

-

Add 2 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of enzyme solution and incubate for 15 minutes at room temperature.

-

Add 2 µL of substrate solution.

-

Initiate the reaction by adding 2 µL of acetyl-CoA solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection reagent mixture.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm/620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Figure 4: TR-FRET HAT Assay Workflow. This diagram outlines the major steps in a typical in vitro histone acetyltransferase assay.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Principle: Cells are seeded in a multi-well plate and treated with a range of inhibitor concentrations. After a defined period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Protocol:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

-

Assay Procedure:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1000-5000 cells/well).

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72-96 hours.

-

-

Data Acquisition:

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (50% growth inhibition) value.

-

Western Blotting for Histone Acetylation

This technique is used to assess the effect of the inhibitor on the levels of specific histone acetylation marks within cells.

Principle: Cells are treated with the inhibitor, and then histones are extracted and separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for certain histone acetylation marks (e.g., H3K27ac) and a loading control (e.g., total Histone H3).

Protocol:

-

Cell Treatment and Histone Extraction:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

-

Western Blotting:

-

Quantify the protein concentration of the histone extracts.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against the histone mark of interest (e.g., anti-H3K27ac) and a loading control antibody (e.g., anti-Histone H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the intensity of the acetylated histone to the total histone loading control.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of the EP300 and CREBBP acetyltransferases. Its ability to potently inhibit these enzymes allows for the detailed study of their involvement in various cellular pathways, particularly those driving cancer progression. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the mechanism of action and therapeutic potential of this and similar inhibitors. As our understanding of the complex roles of EP300 and CREBBP continues to grow, so too will the importance of selective and potent chemical probes like this compound in advancing the field of epigenetic drug discovery.

References

Ep300/CREBBP-IN-2 and Chromatin Remodeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paralogous histone acetyltransferases (HATs) EP300 and CREBBP are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers. These proteins act as transcriptional co-activators by acetylating histone and non-histone proteins, thereby remodeling chromatin and facilitating the recruitment of transcriptional machinery. The development of small molecule inhibitors targeting the catalytic HAT or bromodomain activity of EP300/CREBBP has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Ep300/CREBBP-IN-2, a potent inhibitor of EP300 and CREBBP, and its role in chromatin remodeling. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the signaling pathways it modulates.

Introduction to EP300 and CREBBP

CREB-binding protein (CREBBP) and E1A binding protein p300 (EP300) are highly homologous proteins that function as key transcriptional co-activators.[1] They possess histone acetyltransferase (HAT) activity, which is crucial for regulating gene expression by modifying the acetylation status of histones and other proteins.[1][2] This enzymatic activity leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription.[1]

Both EP300 and CREBBP contain a bromodomain, a protein module that recognizes and binds to acetylated lysine residues, including those on histones.[1][3] This interaction helps to anchor the EP300/CREBBP complex to chromatin, further promoting transcriptional activation.[1] Given their central role in gene regulation, it is not surprising that aberrant EP300/CREBBP activity is linked to the development and progression of various cancers, including hematological malignancies and solid tumors.[1][4][5]

Inhibition of EP300/CREBBP has been shown to have anti-proliferative effects in various cancer models.[4][6] This has spurred the development of small molecule inhibitors targeting either the HAT domain or the bromodomain of these proteins. This compound is a potent, orally active inhibitor that targets the catalytic HAT activity of both EP300 and CREBBP.[7][8]

This compound: Mechanism of Action

This compound exerts its effects by directly inhibiting the histone acetyltransferase (HAT) activity of EP300 and CREBBP. The primary mechanism involves a reduction in the acetylation of key histone residues, most notably lysine 27 on histone H3 (H3K27ac).[1][4][9] H3K27ac is a hallmark of active enhancers and promoters, and its reduction leads to a more condensed chromatin state and transcriptional repression of target genes.[1]

By inhibiting EP300/CREBBP, this compound disrupts the function of critical oncogenic transcription factors that rely on these co-activators. This includes, but is not limited to, the Androgen Receptor (AR), MYC, and Interferon Regulatory Factor 4 (IRF4).[1][4][6] The downstream consequences of this inhibition include cell cycle arrest, apoptosis, and a reduction in tumor growth.[1]

Quantitative Data

The following tables summarize the quantitative data for this compound and other relevant inhibitors.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) |

| EP300 | 0.052[7][8] |

| CREBBP | 0.148[7][8] |

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₇F₃N₄O₄[7] |

| Molecular Weight | 516.51 g/mol [7] |

| Form | Solid[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation Assay

This protocol is used to determine the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac

This protocol is used to assess the genome-wide changes in H3K27 acetylation upon treatment with this compound.

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions with significant H3K27ac enrichment. Compare the H3K27ac profiles between inhibitor-treated and control samples.

Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol is used to measure the changes in the expression of specific genes following treatment with this compound.

-

Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle. Extract total RNA using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).

-

Data Acquisition: Run the qPCR reaction on a real-time PCR machine.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.